JH-X-119-01 Hydrochloride: A Deep Dive into its Mechanism of Action
JH-X-119-01 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-X-119-01 hydrochloride is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various disease pathologies. This technical guide elucidates the core mechanism of action of JH-X-119-01, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Selective and Covalent Inhibition of IRAK1
JH-X-119-01 acts as a potent and selective inhibitor of IRAK1, a serine/threonine kinase integral to the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Its mechanism is distinguished by its covalent and irreversible binding to the IRAK1 enzyme.[3][5][6]
Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly attaches to the cysteine 302 (C302) residue within the IRAK1 protein.[7][8] This covalent modification effectively blocks the kinase activity of IRAK1, thereby disrupting downstream signaling pathways.
The remarkable selectivity of JH-X-119-01 for IRAK1 over other kinases, particularly the closely related IRAK4, is a key feature.[2][3][4][7] While it potently inhibits IRAK1, it shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[2][4][7][9] This selectivity is attributed to the structural differences in the ATP-binding pockets of the two kinases; the smaller front pocket of IRAK4 likely causes steric hindrance with JH-X-119-01.[7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency, selectivity, and efficacy of JH-X-119-01 hydrochloride.
Table 1: In Vitro Potency and Selectivity
| Target | Metric | Value | Reference |
| IRAK1 | IC50 | 9 nM | [2][4][10][11] |
| IRAK4 | Inhibition | No inhibition up to 10 µM | [2][4][6][7] |
| YSK4 | IC50 | 57 nM | [2][6][7] |
| MEK3 | Inhibition | Off-target inhibition noted | [2][6][7] |
Table 2: Cellular Activity
| Cell Line | Treatment | Metric | Value | Reference |
| HBL-1 (ABC-DLBCL) | JH-X-119-01 | EC50 | 12.10 µM | [9][12] |
| WM, DLBCL, and lymphoma cell lines | JH-X-119-01 | EC50 | 0.59 - 9.72 µM | [10] |
| RAW 264.7 and THP-1 cells | 10 µM JH-X-119-01 + 100 ng/mL LPS | Effect | Decreased phosphorylation of IκBα and NF-κB-P65 | [1][2] |
| LPS-treated macrophages | 10 µM JH-X-119-01 | Effect | Decreased mRNA levels of IL-6 and TNF-α | [1][2][9] |
Table 3: In Vivo Efficacy in a Sepsis Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| C57BL/6 mice (LPS-induced sepsis) | 5 mg/kg | Intraperitoneal injection for 5 days | 37.5% survival at day 5 (vs. 13.3% in vehicle) | [1][2] |
| C57BL/6 mice (LPS-induced sepsis) | 10 mg/kg | Intraperitoneal injection for 5 days | 56.3% survival at day 5 (vs. 13.3% in vehicle) | [1][2] |
Signaling Pathway
JH-X-119-01 primarily impacts the MyD88-dependent signaling pathway, which is crucial for the innate immune response. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, initiating a cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-6 and TNF-α. By selectively inhibiting IRAK1, JH-X-119-01 prevents these downstream events.
Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
Experimental Protocols
In Vitro Western Blot Analysis for NF-κB Pathway Inhibition
This protocol details the methodology used to assess the effect of JH-X-119-01 on the phosphorylation of key proteins in the NF-κB pathway.
Objective: To determine if JH-X-119-01 inhibits LPS-induced phosphorylation of IκBα and NF-κB-p65.
Materials:
-
Cell Lines: RAW 264.7 and THP-1 cells[1]
-
Reagents: JH-X-119-01 hydrochloride, Lipopolysaccharide (LPS), cell lysis buffer, primary antibodies (anti-phospho-IκBα, anti-phospho-NF-κB-p65), secondary antibodies.
Procedure:
-
Cell Culture: Culture RAW 264.7 and THP-1 cells to the desired confluency.
-
Treatment:
-
Pre-treat cells with 10 µM JH-X-119-01 for a specified duration.
-
Stimulate the cells with 100 ng/mL LPS for 15 minutes to induce inflammation.[1]
-
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated IκBα and NF-κB-p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Caption: Experimental workflow for Western Blot analysis.
In Vivo Murine Sepsis Model
This protocol outlines the in vivo experiment to evaluate the therapeutic potential of JH-X-119-01 in a mouse model of sepsis.
Objective: To assess the effect of JH-X-119-01 on the survival of mice with LPS-induced sepsis.
Materials:
-
Animal Model: C57BL/6 male mice (20-22 g)[1]
-
Reagents: JH-X-119-01 hydrochloride, Lipopolysaccharide (LPS), vehicle solution.
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the laboratory conditions.
-
Sepsis Induction: Induce sepsis by intraperitoneally injecting mice with 20 mg/kg LPS.[1]
-
Treatment Groups:
-
Drug Administration: Administer JH-X-119-01 or vehicle via intraperitoneal injection daily for 5 days.[1]
-
Monitoring: Monitor the survival of the mice daily for the duration of the experiment.
-
Data Analysis: Analyze the survival data to determine the efficacy of JH-X-119-01.
Caption: Workflow for the in vivo murine sepsis model.
Therapeutic Potential and Future Directions
The potent and selective inhibition of IRAK1 by JH-X-119-01 positions it as a promising therapeutic candidate for a range of inflammatory diseases and cancers. Its efficacy in a preclinical sepsis model highlights its potential in treating acute inflammatory conditions.[1][2]
Furthermore, JH-X-119-01 has demonstrated cytotoxic activity in B-cell lymphoma cell lines expressing mutated MYD88, a key signaling adaptor in the IRAK pathway.[7][8][11][12] Notably, co-treatment with the BTK inhibitor ibrutinib resulted in synergistic tumor cell killing, suggesting a potential combination therapy strategy for these malignancies.[5][7][8][11][12]
Future research should focus on further elucidating the off-target effects, optimizing the pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic window of JH-X-119-01 in various disease models. Its high selectivity makes it a valuable tool for dissecting the specific roles of IRAK1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JH-X-119-01 - MedChem Express [bioscience.co.uk]
- 5. medkoo.com [medkoo.com]
- 6. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 12. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
